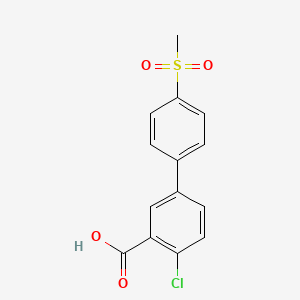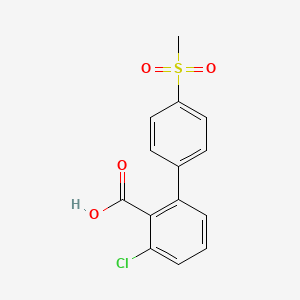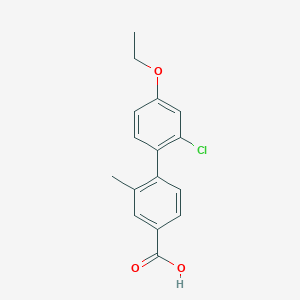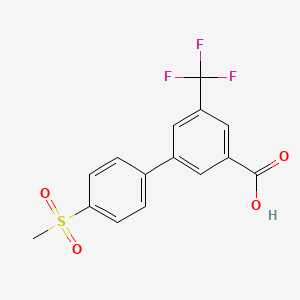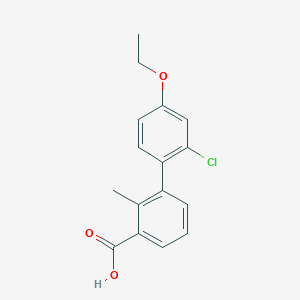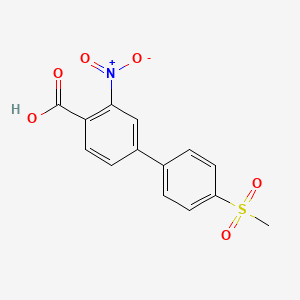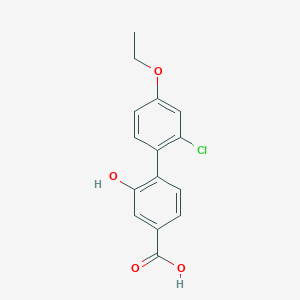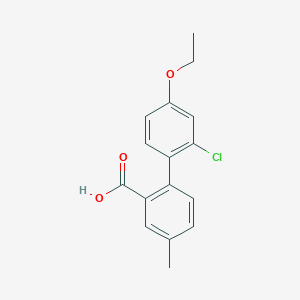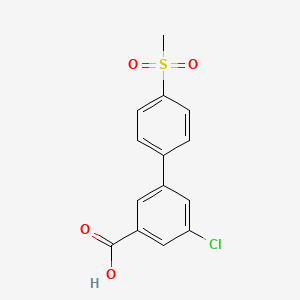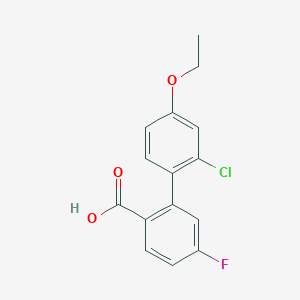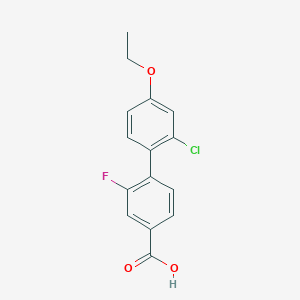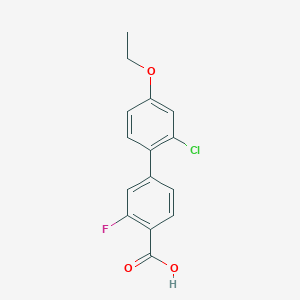
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid (CEFBA) is a synthetic organic compound with a molecular formula of C10H9ClF0O3. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 92-94 °C. CEFBA is used in a variety of scientific research applications, including as a fluorescent probe, as a reagent in organic synthesis, and as a ligand in coordination chemistry.
科学研究应用
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has a wide variety of scientific research applications. It is commonly used as a fluorescent probe in biological assays, such as the detection of DNA and proteins. It is also used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including inhibitors of the enzyme dihydrofolate reductase and inhibitors of the enzyme glutathione S-transferase.
作用机制
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% is not fully understood. However, it is known that the compound is a weak acid, which means that it can donate protons and form hydrogen bonds with other molecules. Additionally, the compound is a fluorescent molecule, which means that it can absorb light and emit light at a different wavelength. This property makes it useful as a fluorescent probe in biological assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% are largely unknown. However, in vitro studies have shown that the compound can inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of the vitamin folate. Additionally, in vitro studies have shown that the compound can inhibit the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
实验室实验的优点和局限性
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 92-94 °C and a solubility in organic solvents. Additionally, it is a fluorescent molecule, which makes it useful as a fluorescent probe in biological assays. However, the compound is a weak acid, which means that it can be easily protonated, leading to a decrease in its fluorescence. Additionally, the compound is a weak base, which means that it can be easily deprotonated, leading to an increase in its fluorescence.
未来方向
Future research on 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% should focus on further understanding its mechanism of action and its potential biochemical and physiological effects. Additionally, further research should focus on developing new synthesis methods for the compound and exploring its potential applications in biological assays. Additionally, further research should focus on exploring the potential applications of the compound in drug synthesis and drug delivery. Finally, further research should focus on exploring the potential applications of the compound in the synthesis of other compounds, such as polymers, dyes, and catalysts.
合成方法
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized by several different methods, with the most common being the reaction of 2-chloro-4-ethoxyphenol with 4-fluorobenzoyl chloride in an aqueous medium. This reaction is typically conducted in the presence of a base, such as sodium carbonate, and a catalyst, such as pyridine. The reaction is typically conducted at a temperature of 60-70 °C for 1-2 hours. After the reaction is complete, the product is isolated by filtration and recrystallized from a suitable solvent.
属性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-10-4-5-11(13(16)8-10)12-7-9(15(18)19)3-6-14(12)17/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKITSRIVJBCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691680 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261936-13-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

